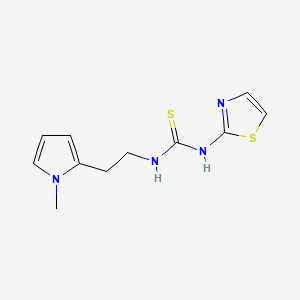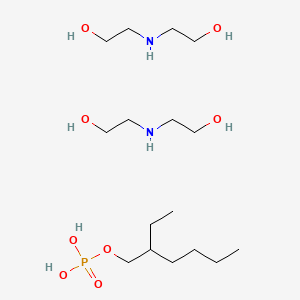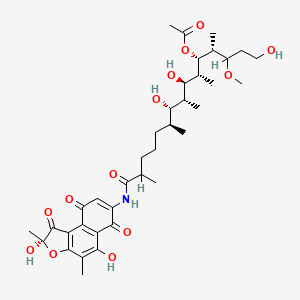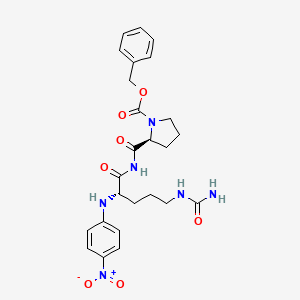
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a chemical compound with the molecular formula C14H9N2O5S.Na. It is a derivative of anthracene, characterized by the presence of amino groups at positions 1 and 4, and sulphonate and keto groups at positions 2, 9, and 10, respectively. This compound is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves the sulfonation of 1,4-diaminoanthraquinone. The process includes the following steps:
Sulfonation: 1,4-diaminoanthraquinone is treated with sulfuric acid to introduce the sulfonate group at the 2-position.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives.
科学研究应用
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. The amino and sulphonate groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction.
相似化合物的比较
Similar Compounds
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarboxylic acid disodium salt
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulfonic acid disodium salt
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Uniqueness
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, keto, and sulphonate groups makes it a versatile compound for various applications, setting it apart from other similar compounds.
属性
CAS 编号 |
6471-06-3 |
|---|---|
分子式 |
C14H9N2NaO5S |
分子量 |
340.29 g/mol |
IUPAC 名称 |
sodium;1,4-diamino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H10N2O5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,15-16H2,(H,19,20,21);/q;+1/p-1 |
InChI 键 |
ALZAHMAJIWDUIY-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)












